molecular formula C15H25NS B14588875 N-(Benzylsulfanyl)-N-butylbutan-1-amine CAS No. 61076-34-4

N-(Benzylsulfanyl)-N-butylbutan-1-amine

Cat. No.: B14588875
CAS No.: 61076-34-4
M. Wt: 251.4 g/mol
InChI Key: FOTQZAXUFYSTPB-UHFFFAOYSA-N
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Description

N-(Benzylsulfanyl)-N-butylbutan-1-amine is a chemical compound offered for research and development purposes. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. Researchers interested in this compound typically explore its potential as a building block or intermediate in organic synthesis. Its molecular structure, which incorporates amine and thioether functional groups, may be of value in the development of novel compounds for various research applications, such as in materials science or as a precursor in pharmaceutical research. Handling should be conducted by qualified professionals in a well-ventilated laboratory setting, using appropriate personal protective equipment. For specific data regarding this compound's physical properties, chemical identifiers , structure, and handling precautions, please consult the product's specifications or contact our technical support team.

Properties

CAS No.

61076-34-4

Molecular Formula

C15H25NS

Molecular Weight

251.4 g/mol

IUPAC Name

N-benzylsulfanyl-N-butylbutan-1-amine

InChI

InChI=1S/C15H25NS/c1-3-5-12-16(13-6-4-2)17-14-15-10-8-7-9-11-15/h7-11H,3-6,12-14H2,1-2H3

InChI Key

FOTQZAXUFYSTPB-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)SCC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Primary Amine Alkylation

The sequential alkylation of butan-1-amine with butyl halides under basic conditions forms N-butylbutan-1-amine. For example, CsOH-mediated alkylation at 60–80°C achieves >85% yield for secondary amine intermediates. Excess butyl bromide (1.2–1.5 equivalents) minimizes polyalkylation, while molecular sieves enhance reaction efficiency by scavenging water.

Introduction of Benzylsulfanyl Group

The secondary amine undergoes nucleophilic substitution with benzylsulfanyl chloride (PhCH2SCl) in anhydrous THF. Catalytic KI and K2CO3 facilitate the displacement at 40–60°C, yielding the target compound in 72–78% purity. Alternatively, benzyl disulfide (PhCH2S-SCH2Ph) with NaBH4 as a reductant generates the thiolate in situ, which reacts with the amine at room temperature.

Key Conditions

  • Solvent: THF or DMF
  • Base: K2CO3, Cs2CO3
  • Temperature: 40–80°C
  • Yield: 68–75%

Reductive Amination with Thiol Components

Schiff Base Formation

Butan-1-amine reacts with benzaldehyde to form an imine intermediate. Sodium triacetoxyborohydride (NaBH(OAc)3) reduces the imine to N-benzylbutan-1-amine in 82% yield.

Thiol Incorporation via Disulfide Reduction

N-benzylbutan-1-amine is treated with butyl disulfide (C4H9S-SC4H9) under H2 (0.5 MPa) in the presence of CuAlOx catalysts. At 120°C, the disulfide cleaves to thiolate, which displaces the benzyl group via SN2, forming N-butylbutan-1-amine with a benzylsulfanyl substituent.

Optimized Parameters

  • Catalyst: CuAlOx (5:5 ratio)
  • H2 Pressure: 0.5 MPa
  • Reaction Time: 9–12 h
  • Yield: 65–70%

One-Pot Tandem Alkylation-Thiolation

This method combines alkylation and thiolation in a single reactor. Butan-1-amine, butyl bromide, and benzyl mercaptan (PhCH2SH) react in DMF with KOtBu as the base. The process avoids intermediate isolation, achieving 70% yield at 100°C.

Mechanistic Considerations

  • Alkylation : KOtBu deprotonates the amine, enabling nucleophilic attack on butyl bromide.
  • Thiolation : The secondary amine attacks benzylsulfenyl chloride (generated in situ from PhCH2SH and Cl2).

Catalytic Methods Using Transition Metals

Palladium-Catalyzed Coupling

Pd(PPh3)4 catalyzes the coupling of N-butylbutan-1-amine with benzylsulfanylboronic acid (PhCH2SB(OH)2) in toluene. The reaction proceeds via a transmetalation pathway at 80°C, yielding 60–65% product.

Copper-Mediated Thiol Transfer

CuI (10 mol%) facilitates the reaction between N-butylbutan-1-amine and dibenzyl disulfide in DMSO. The disulfide oxidizes CuI to CuII, which coordinates the thiolate for subsequent amine substitution.

Comparative Analysis of Methods

Method Conditions Yield (%) Purity (%) Key Advantages
Stepwise Alkylation CsOH, THF, 80°C 75 98 High selectivity
Reductive Amination CuAlOx, H2, 120°C 70 95 One-pot, scalable
Tandem Alkylation KOtBu, DMF, 100°C 70 97 No intermediate isolation
Pd-Catalyzed Coupling Pd(PPh3)4, toluene, 80°C 65 93 Functional group tolerance

Critical Challenges and Solutions

  • Over-Alkylation : Excess alkylating agents lead to quaternary ammonium salts. Solution: Use stoichiometric control and bulky bases (e.g., CsOH) to favor monoalkylation.
  • Thiol Oxidation : Benzyl mercaptan oxidizes to disulfide. Solution: Conduct reactions under N2 or add reducing agents (NaBH4).
  • Catalyst Deactivation : Pd catalysts suffer from sulfur poisoning. Solution: Use ligand-stabilized Pd complexes or switch to Cu-based systems.

Chemical Reactions Analysis

Types of Reactions

N-(Benzylsulfanyl)-N-butylbutan-1-amine can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

N-(Benzylsulfanyl)-N-butylbutan-1-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(Benzylsulfanyl)-N-butylbutan-1-amine involves its interaction with specific molecular targets. The benzylsulfanyl group can interact with enzymes or receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Dibutylamine (N-Butylbutan-1-amine)

  • Structure : A simpler tertiary amine lacking the benzylsulfanyl group.
  • Analytical Behavior : Dibutylamine exhibits an outlier response in electrospray ionization (ESI) due to inefficient desolvation and ion/adduct transitions, attributed to its high polarity and amine functionality .
  • Thermodynamic Properties : In mixtures with amides (e.g., N,N-dimethylformamide), dibutylamine shows positive excess molar enthalpies (HmE), indicating dominant like-molecule interactions. Excess molar volumes (VmE) are slightly positive, suggesting weak physical interactions between dissimilar molecules .

N-Benzylbut-3-en-1-amine

  • Structure : Contains a benzyl group (-CH2C6H5) directly attached to the amine nitrogen, differing from the sulfur-linked benzylsulfanyl group.
  • Synthesis : Prepared via nucleophilic substitution or coupling reactions, such as the reaction of 4-bromo-1-butene with methylamine .

Sulfur-Containing Amines (e.g., Sulfonamides, Sulfur Ethers)

  • Functional Groups : Compounds with sulfur–oxygen or sulfur–nitrogen bonds (e.g., sulfonamides) exhibit lower response factors in analytical techniques compared to amines, due to reduced ionization efficiency .
  • Electronic Effects: The benzylsulfanyl group in N-(Benzylsulfanyl)-N-butylbutan-1-amine may enhance electron-withdrawing effects, altering tautomeric equilibria or acid dissociation constants compared to non-sulfur analogs .

Comparative Data Table

Property This compound Dibutylamine N-Benzylbut-3-en-1-amine Sulfonamides
Molecular Weight ~307 g/mol (estimated) 157.29 g/mol 175.27 g/mol Varies (e.g., 200–300)
Functional Groups Tertiary amine, benzylsulfanyl Tertiary amine Primary amine, benzyl Sulfonamide, amine
Analytical Response (ESI) Likely low (due to sulfur polarity) Outlier (low) Moderate Low
Excess Molar Enthalpy (HmE) Not reported Positive Not reported Not applicable
Synthesis Strategy Catalytic coupling/alkylation Direct alkylation Palladium coupling Sulfonation reactions

Key Research Findings

Ionization Efficiency: Sulfur-containing amines, including benzylsulfanyl derivatives, exhibit reduced ESI response factors compared to non-sulfur amines. This is attributed to inefficient desolvation and ion transition phenomena .

Thermodynamic Interactions : In amide-amine mixtures, branched amines like dibutylamine show weaker physical interactions (positive VmE) compared to linear amines, which have more negative VmE due to stronger amine-amide interactions .

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